N-Boc-N-methyl-4-methoxy-L-phenylalanine

Description

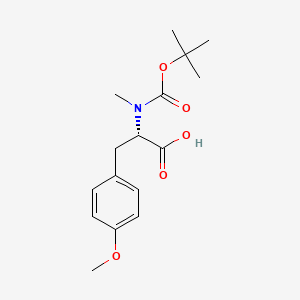

N-Boc-N-methyl-4-methoxy-L-phenylalanine is a modified phenylalanine derivative featuring three key structural elements:

- N-Boc (tert-butoxycarbonyl) protection on the α-amino group.

- N-methyl substitution on the nitrogen atom.

- Para-methoxy group on the phenyl ring.

This compound is primarily utilized in peptide synthesis and medicinal chemistry, where its Boc group enables orthogonal deprotection strategies, the N-methyl group reduces steric hindrance and improves metabolic stability, and the methoxy substituent influences electronic properties .

Properties

IUPAC Name |

(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11/h6-9,13H,10H2,1-5H3,(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPXAJMOULURAZ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Boc-N-methyl-4-methoxy-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group, followed by methylation and methoxylation of the side chain. The reaction conditions often include the use of reagents such as di-tert-butyl dicarbonate (Boc2O) for Boc protection, methyl iodide for methylation, and sodium methoxide for methoxylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-Boc-N-methyl-4-methoxy-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Synthesis Methodologies

N-Boc-N-methyl-4-methoxy-L-phenylalanine is primarily utilized in the synthesis of peptide derivatives and other complex organic compounds. The following methodologies highlight its versatility:

- Solid-Phase Peptide Synthesis (SPPS) : The Boc protecting group is commonly used in SPPS due to its stability and ease of removal. This method facilitates the stepwise assembly of peptides, allowing for the incorporation of N-methylated amino acids like this compound into peptide sequences .

- N-Methylation Reactions : The compound can undergo selective N-methylation, which is crucial for enhancing the biological activity and stability of peptides. Techniques such as using sodium hexamethyldisilazide as a base have shown improved yields (68–72%) for N-methyl derivatives .

- Coupling Reactions : this compound can be coupled with various acylating agents to form more complex structures. For instance, it has been successfully reacted with 4-methoxy-N-methylaniline using HATU coupling reagents to yield intermediates for further functionalization .

Case Studies

Several studies illustrate the practical applications of this compound in drug development and synthesis:

- Synthesis of Antiviral Compounds : Research has demonstrated that derivatives of this compound can be used to synthesize piperazinone-based antiviral agents. These compounds showed promising activity against viral targets, highlighting the importance of this amino acid derivative in medicinal chemistry .

- Proteasome Inhibitors : The compound has also been utilized in synthesizing potent inhibitors targeting the proteasome's trypsin-like site. This application underscores its role in developing therapeutic agents for cancer treatment by modulating protein degradation pathways .

Comparative Data

The effectiveness and stability of this compound can be assessed through various parameters. Below are comparative data tables illustrating its purity and stability before and after crystallization processes.

| Storage Condition | Stability Before Crystallization | Stability After Crystallization |

|---|---|---|

| Room Temperature (1 Month) | Decomposed | Stable |

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-4-methoxy-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group, allowing selective reactions at other sites. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Variations at the Para Position

The para position of the phenyl ring in Boc-protected phenylalanine derivatives is frequently modified to tune reactivity and applications. Key analogs include:

*CAS number corresponds to the D-isomer; L-isomer data inferred from structural similarity.

Key Insights :

- Methoxy vs. Methyl : Methoxy derivatives exhibit stronger electron-donating effects, enhancing solubility in polar solvents compared to methyl analogs .

- Nitro vs. Methoxy : Nitro groups enable post-synthetic modifications (e.g., reduction to amines), whereas methoxy groups are chemically inert under standard conditions .

- Ethynyl/Azido : These groups are critical for click chemistry applications, unlike methoxy, which is primarily a stabilizing substituent .

Protecting Group Variations

Orthogonal protection strategies are essential in multi-step syntheses:

Key Insights :

Stereochemical Variations

Key Insight : D-isomers are employed to resist enzymatic degradation in therapeutic peptides .

Biological Activity

N-Boc-N-methyl-4-methoxy-L-phenylalanine (Boc-MPhe) is a derivative of phenylalanine that has garnered attention in medicinal chemistry, particularly for its potential antiviral properties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C16H23NO5

- Molecular Weight : 309.36 g/mol

- CAS Number : 73584-84-6

- IUPAC Name : (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-methoxyphenyl)propanoic acid

The presence of the methoxy group at the para position of the phenyl ring is believed to enhance its biological activity by facilitating interactions with target proteins.

Synthesis

The synthesis of Boc-MPhe typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group, followed by methylation and subsequent reactions to introduce the methoxy group. The synthetic route can be summarized as follows:

- Protection : Boc protection of L-phenylalanine.

- Methylation : Introduction of a methyl group to the nitrogen atom.

- Methoxylation : Addition of a methoxy group to the para position of the phenyl ring.

Antiviral Properties

Recent studies have highlighted the antiviral activity of Boc-MPhe derivatives against HIV-1. The compound has been evaluated for its ability to inhibit HIV-1 capsid (CA) protein interactions, which are crucial during various stages of the viral life cycle.

- Mechanism of Action : Boc-MPhe derivatives, such as PF74, target the CA protein by competing with host factors, disrupting viral uncoating and assembly processes. This interference is critical as it hampers both early and late stages of HIV replication .

- Efficacy : In vitro studies have demonstrated that certain derivatives exhibit micromolar antiviral activity, with EC50 values in the range of 0.45 μM to 5.14 μM against HIV-1 . The selectivity index (SI), which compares cytotoxicity (CC50) to antiviral efficacy (EC50), indicates a favorable therapeutic window for these compounds.

| Compound | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |

|---|---|---|---|

| PF74 | 0.42 | >11.56 | >27.5 |

| II-13c | 5.14 | >9.51 | >1.85 |

| V-25i | 2.57 | >8.55 | >3.33 |

Other Biological Activities

In addition to antiviral properties, Boc-MPhe has been investigated for its potential roles in cancer therapy due to its ability to modulate metabolic pathways in tumor cells . The compound's interaction with metabolic regulators may provide avenues for therapeutic interventions in metabolic reprogramming associated with cancer progression.

Case Studies and Research Findings

Several studies have focused on the design and testing of Boc-MPhe derivatives:

- Study on Derivatives : A recent investigation into various phenylalanine derivatives demonstrated that modifications at specific positions can enhance their antiviral activity significantly . The introduction of different functional groups led to improved binding affinities for target proteins.

- Crystallographic Studies : Structural analyses revealed critical interactions between Boc-MPhe derivatives and HIV CA proteins, providing insights into how these compounds can be optimized further for enhanced efficacy .

Q & A

Q. What are best practices for resolving contradictory data on coupling efficiency in peptide synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.